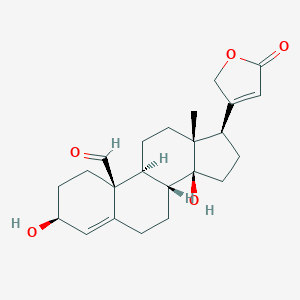![molecular formula C17H12S B087674 2-phenyl-2H-naphtho[1,8-bc]thiophene CAS No. 10245-69-9](/img/structure/B87674.png)
2-phenyl-2H-naphtho[1,8-bc]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2H-naphtho[1,8-bc]thiophene, commonly referred to as PNT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PNT belongs to the family of naphthothiophene derivatives and is known for its unique chemical structure, which makes it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of PNT is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules, such as enzymes and receptors. PNT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Moreover, PNT has been shown to bind to various receptors, such as the dopamine D2 receptor, which is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
PNT has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. PNT has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Moreover, PNT has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia, by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PNT has several advantages for lab experiments, including its accessibility, low cost, and ease of synthesis. Moreover, PNT has been shown to exhibit excellent solubility in various organic solvents, making it an ideal compound for various research studies. However, PNT has some limitations, including its low stability under certain conditions, which may limit its applications in some research fields.
Direcciones Futuras
There are several future directions for research on PNT, including the synthesis of novel PNT derivatives with improved properties, such as higher charge carrier mobility and better photovoltaic properties. Moreover, further studies are needed to elucidate the mechanism of action of PNT and its potential applications in various research fields, including drug discovery, nanotechnology, and biotechnology. Furthermore, the development of new methods for the synthesis of PNT and its derivatives may lead to the discovery of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, PNT is a promising compound for scientific research due to its unique chemical structure and potential applications in various research fields. The synthesis of PNT is relatively simple, and the compound has been shown to exhibit excellent properties for various research studies. Further research on PNT and its derivatives may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Métodos De Síntesis
The synthesis of PNT involves the reaction of 2-naphthol with 2-bromobenzaldehyde in the presence of a base. The resulting product is then treated with thiophene-2-carbaldehyde to obtain PNT. The synthesis of PNT is relatively simple and can be carried out in a few steps, making it an accessible compound for research purposes.
Aplicaciones Científicas De Investigación
PNT has shown promising results in various scientific research fields, including organic electronics, optoelectronics, and material science. PNT derivatives have been used as semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to their high charge carrier mobility and excellent photovoltaic properties. Moreover, PNT derivatives have been used as building blocks for the synthesis of novel materials, such as conjugated polymers, which have potential applications in various fields, including energy storage and conversion, sensing, and catalysis.
Propiedades
Número CAS |
10245-69-9 |
|---|---|
Fórmula molecular |
C17H12S |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
3-phenyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C17H12S/c1-2-6-13(7-3-1)17-14-10-4-8-12-9-5-11-15(18-17)16(12)14/h1-11,17H |
Clave InChI |
PJTMIGXTRCBNCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC4=C3C(=CC=C4)S2 |
SMILES canónico |
C1=CC=C(C=C1)C2C3=CC=CC4=C3C(=CC=C4)S2 |
Sinónimos |
2-Phenyl-2H-naphtho[1,8-bc]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



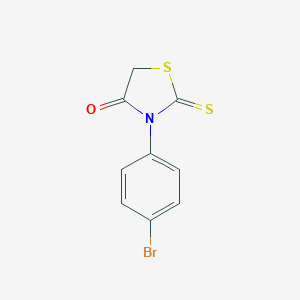


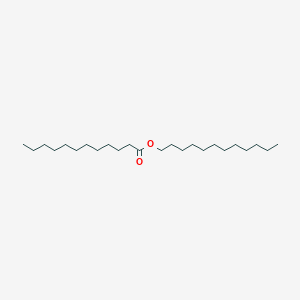
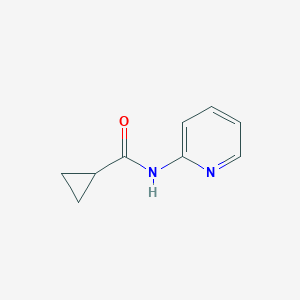
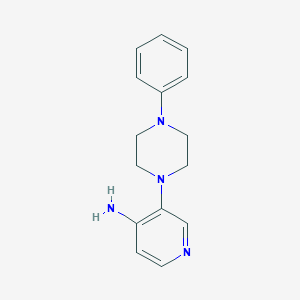

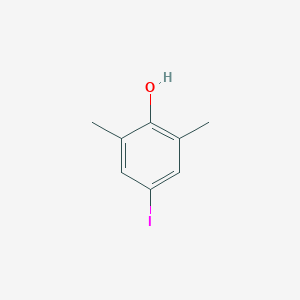

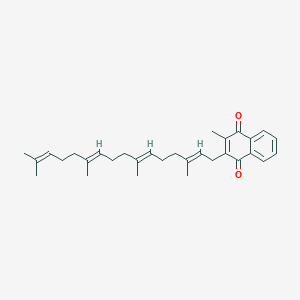
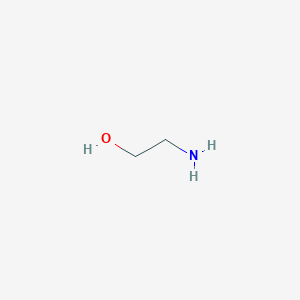
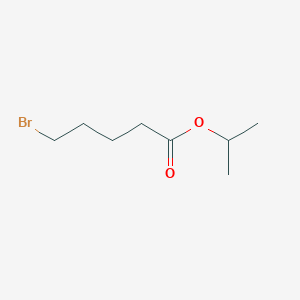
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
